molecular formula C7H4Cl2N2O B2484276 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1201676-03-0

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2484276
CAS No.: 1201676-03-0
M. Wt: 203.02
InChI Key: HCTXYCGMWHOAGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Preparation Methods

The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the reaction of 3-bromomethyl-2,6-dichloroisonicotinic acid ethyl ester with ammonium hydroxide in tetrahydrofuran . The reaction is carried out at room temperature for 18 hours . This method is commonly used in research and development settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTXYCGMWHOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201676-03-0
Record name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
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